

Application Note: Synthesis Protocol for Methyl 2-nitro-3-(vinylloxy)benzoate

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Compound of Interest

Compound Name: Methyl 2-nitro-3-(vinylloxy)benzoate

Cat. No.: B8379829

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Abstract This application note details a highly selective, mild transvinylation protocol for the synthesis of **Methyl 2-nitro-3-(vinylloxy)benzoate** (CAS: 1584139-70-7)[1]. The precursor, Methyl 3-hydroxy-2-nitrobenzoate, is a versatile building block frequently utilized in the development of tricyclic derivative inhibitors[2] and Indoleamine 2,3-Dioxygenase (IDO) inhibitors[3]. By employing an iridium-catalyzed transvinylation strategy with vinyl acetate, this protocol circumvents the need for harsh basic conditions or pressurized acetylene gas, preserving the structural integrity of both the base-sensitive methyl ester and the reducible nitro group.

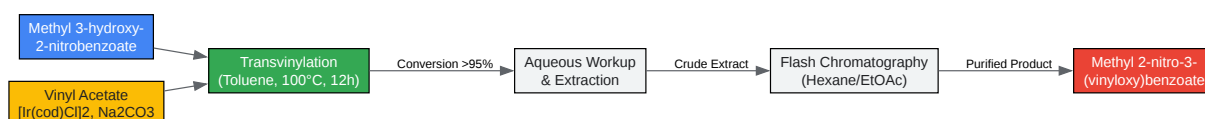
Mechanistic Rationale & Strategy

The starting material, Methyl 3-hydroxy-2-nitrobenzoate, is typically isolated as a yellow solid (mp 113–115 °C)[3]. Functionalization of its phenolic hydroxyl group is a critical step in generating advanced pharmaceutical intermediates, such as the trifluoroethoxy derivatives utilized in KAT II inhibitors[4].

For the specific installation of a vinyl ether moiety to yield **Methyl 2-nitro-3-(vinylloxy)benzoate**[1], classical Reppe vinylation (acetylene gas under high pressure and

basic conditions) is unsuitable due to the risk of ester hydrolysis and nitro group degradation. Instead, this protocol utilizes an Iridium-catalyzed transvinylation. The di- μ -chlorobis(1,5-cyclooctadiene)diiridium(I) catalyst, $[\text{Ir}(\text{cod})\text{Cl}]_2$, in the presence of a mild base (sodium carbonate), facilitates the oxidative addition and subsequent transfer of the vinyl group from vinyl acetate to the phenolic oxygen. The reaction is thermodynamically driven to completion by utilizing an excess of vinyl acetate, which acts as both the vinyl source and a co-solvent.

Experimental Workflow



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Workflow for the Ir-catalyzed transvinylation of Methyl 3-hydroxy-2-nitrobenzoate.

Step-by-Step Synthesis Protocol

3.1. Reaction Setup

- Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry argon or nitrogen three times to ensure a strictly inert atmosphere.
- Addition of Solid Reagents: To the flask, add Methyl 3-hydroxy-2-nitrobenzoate (1.00 g, 5.07 mmol)[3], $[\text{Ir}(\text{cod})\text{Cl}]_2$ (34 mg, 0.05 mmol, 1 mol%), and anhydrous sodium carbonate (Na_2CO_3 , 537 mg, 5.07 mmol).
- Addition of Solvents/Liquid Reagents: Inject anhydrous toluene (10 mL) and vinyl acetate (4.7 mL, 50.7 mmol, 10 equivalents) via a gas-tight syringe.
- Degassing: Sparge the reaction mixture with argon for 5 minutes to remove dissolved oxygen, which can prematurely oxidize and deactivate the iridium catalyst.

- Heating: Seal the Schlenk flask and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. The progress of the reaction can be monitored via TLC (Hexane/Ethyl Acetate 8:2), observing the disappearance of the characteristic yellow phenolic starting material[3].

3.2. Workup and Extraction

- Cooling and Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (20 mL).
- Filtration: Filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated catalyst residues. Wash the Celite pad with an additional 20 mL of ethyl acetate to ensure full product recovery.
- Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to remove any trace unreacted phenol and the acetic acid byproduct, followed by a brine wash (20 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

3.3. Purification

- Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution starting from 100% light petroleum ether, gradually increasing to light petroleum ether/ethyl acetate (9:1).
- Isolation: Collect the fractions containing the product (R_f≈0.6 in 8:2 Hexane/EtOAc). Concentrate under reduced pressure to afford **Methyl 2-nitro-3-(vinylloxy)benzoate**[1] as a pale yellow oil or low-melting solid.

Quantitative Data & Reaction Parameters

Parameter / Reagent	Amount	Equivalents	Role
Methyl 3-hydroxy-2-nitrobenzoate	1.00 g (5.07 mmol)	1.0 eq	Limiting Reagent
Vinyl Acetate	4.7 mL (50.7 mmol)	10.0 eq	Vinyl Source / Co-solvent
[Ir(cod)Cl] ₂	34 mg (0.05 mmol)	0.01 eq	Transition Metal Catalyst
Sodium Carbonate (Na ₂ CO ₃)	537 mg (5.07 mmol)	1.0 eq	Base / Acid Scavenger
Toluene	10 mL	N/A	Solvent
Expected Yield	~0.90 g (4.05 mmol)	~80%	Target Product

References

- Chemsrvc. "**Methyl 2-nitro-3-(vinylloxy)benzoate** | CAS#:1584139-70-7". Chemsrvc.com. [1](#)
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- [To cite this document: BenchChem. \[Application Note: Synthesis Protocol for Methyl 2-nitro-3-\(vinylloxy\)benzoate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b8379829/docs#application-note-synthesis-protocol-for-methyl-2-nitro-3-vinylloxy-benzoate\]](#)

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